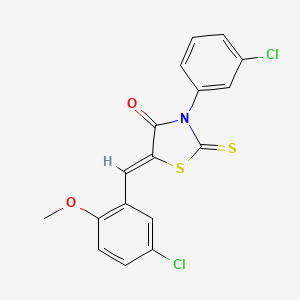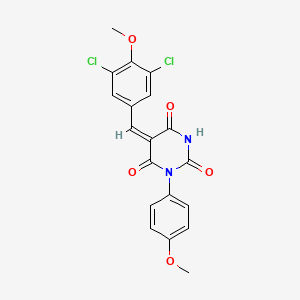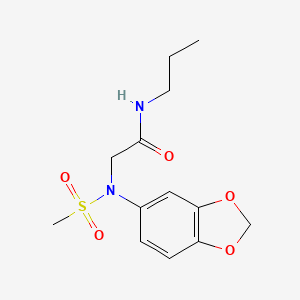![molecular formula C18H13Cl2N3O6S2 B4931562 N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4931562.png)
N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide, commonly known as DAS, is a chemical compound that has been extensively studied for its potential use in scientific research. DAS is a sulfonamide-based compound that has been shown to have a variety of biochemical and physiological effects, making it an interesting candidate for further study.
Wirkmechanismus
The mechanism of action of DAS is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins that are involved in cell growth and inflammation. Specifically, DAS has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. Additionally, DAS has been shown to inhibit the activity of various proteins that are involved in cell signaling pathways, such as the protein kinase Akt.
Biochemical and Physiological Effects:
DAS has a variety of biochemical and physiological effects, including anti-inflammatory and anti-cancer effects. In cancer cells, DAS has been shown to induce apoptosis, or programmed cell death, which may contribute to its anti-cancer effects. Additionally, DAS has been shown to inhibit the activity of various enzymes and proteins that are involved in cell growth and proliferation. In terms of anti-inflammatory effects, DAS has been shown to inhibit the production of various inflammatory cytokines, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DAS in lab experiments is its ability to inhibit the activity of various enzymes and proteins, which makes it a useful tool for studying various biological processes. Additionally, DAS has been shown to have anti-cancer and anti-inflammatory effects, which may be useful in studying these conditions. However, one limitation of using DAS in lab experiments is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving DAS. One area of interest is the development of DAS-based therapies for cancer and inflammatory conditions. Additionally, further study is needed to better understand the mechanism of action of DAS and its effects on various enzymes and proteins. Finally, the development of new synthetic methods for DAS may also be of interest, as this may lead to the development of new and improved DAS-based compounds.
Synthesemethoden
The synthesis of DAS involves several steps, including the reaction of 2,3-dichloroaniline with sulfanilic acid, followed by nitration and sulfonation reactions. The resulting compound is then purified using various techniques, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
DAS has been studied for its potential use in a variety of scientific research applications, including cancer treatment, anti-inflammatory therapy, and as a tool for studying protein-protein interactions. In cancer research, DAS has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. In anti-inflammatory therapy, DAS has been shown to have anti-inflammatory effects that may be useful in treating conditions such as arthritis and asthma. Additionally, DAS has been used as a tool for studying protein-protein interactions, which are important for understanding various biological processes.
Eigenschaften
IUPAC Name |
N-[4-[(2,3-dichlorophenyl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O6S2/c19-14-4-3-5-15(18(14)20)22-30(26,27)13-10-8-12(9-11-13)21-31(28,29)17-7-2-1-6-16(17)23(24)25/h1-11,21-22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUDEQWKYYGMJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-({[(4-bromobenzyl)thio]acetyl}amino)-2-methylbenzoate](/img/structure/B4931489.png)
![N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B4931495.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4931502.png)

![4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyrimidinamine](/img/structure/B4931519.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4931525.png)

![ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4931554.png)


![4-(4-nitrophenoxy)-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4931594.png)

![1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4931602.png)
![5-[(isopropylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B4931610.png)